![molecular formula C19H21F3N8 B6443377 2-cyclopropyl-4-ethyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine CAS No. 2549017-92-5](/img/structure/B6443377.png)
2-cyclopropyl-4-ethyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine
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Description
The compound “2-cyclopropyl-4-ethyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine” is a complex organic molecule. It contains several functional groups including a cyclopropyl group, an ethyl group, a pyrimidine ring, a piperazine ring, and a triazolopyridazine ring with a trifluoromethyl group .
Synthesis Analysis
The synthesis of such complex molecules often involves multiple steps and various reagents. For instance, the synthesis of related 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrimidine ring fused with a triazolopyridazine ring. The pyrimidine ring is substituted with a cyclopropyl group, an ethyl group, and a piperazine ring. The triazolopyridazine ring carries a trifluoromethyl group .Chemical Reactions Analysis
The chemical reactivity of this compound can be inferred from its functional groups. For instance, the pyrimidine ring might undergo electrophilic substitution reactions, while the piperazine ring might undergo reactions with acids or bases .Scientific Research Applications
Antibacterial Activity
Compounds with a similar structure, such as triazolo pyrazine derivatives, have been synthesized and evaluated for their antibacterial activity . Some of these compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .
Anticancer Activity
Compounds with a similar structure, such as 1,2,4-triazolo thiadiazine, have been synthesized and evaluated for their anticancer activity . These compounds could potentially be developed into new anticancer drugs .
Antimicrobial Activity
Similar to the antibacterial activity, these compounds could also have broader antimicrobial activity. This would make them useful in the treatment of various infectious diseases .
Analgesic and Anti-inflammatory Activity
Compounds with a similar structure have been evaluated for their analgesic and anti-inflammatory activities . This suggests potential applications in pain management and the treatment of inflammatory conditions .
Antioxidant Activity
These compounds could potentially have antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .
Enzyme Inhibitors
Compounds with a similar structure have been evaluated as enzyme inhibitors . They could potentially be used to treat diseases by regulating the activity of enzymes .
properties
IUPAC Name |
6-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N8/c1-2-13-11-16(24-17(23-13)12-3-4-12)29-9-7-28(8-10-29)15-6-5-14-25-26-18(19(20,21)22)30(14)27-15/h5-6,11-12H,2-4,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNNFFLVNMMMWBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=NN5C(=NN=C5C(F)(F)F)C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-4-ethyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine |
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